1-Chloro-3-(1,1-dimethoxyethyl)benzene
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Overview
Description
1-Chloro-3-(1,1-dimethoxyethyl)benzene is an organic compound with the molecular formula C10H13ClO2. It is a derivative of benzene, where a chlorine atom is substituted at the first position and a 1,1-dimethoxyethyl group is substituted at the third position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(1,1-dimethoxyethyl)benzene typically involves the chlorination of 3-(1,1-dimethoxyethyl)benzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often facilitated by a catalyst such as iron(III) chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high selectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(1,1-dimethoxyethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The 1,1-dimethoxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include aldehydes or ketones.
Reduction: Products include reduced benzene derivatives with modified functional groups.
Scientific Research Applications
1-Chloro-3-(1,1-dimethoxyethyl)benzene finds applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(1,1-dimethoxyethyl)benzene involves its interaction with specific molecular targets. The chlorine atom and the 1,1-dimethoxyethyl group play crucial roles in its reactivity and interactions. The compound can undergo various transformations, leading to the formation of reactive intermediates that interact with biological or chemical targets .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-(1,1-dimethoxyethyl)benzene: Unique due to the presence of both chlorine and 1,1-dimethoxyethyl groups.
1-Chloro-3-(1,1-dimethoxypropyl)benzene: Similar structure but with a different alkyl chain length.
This compound: Similar but with different substituents on the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
73585-53-2 |
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Molecular Formula |
C10H13ClO2 |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
1-chloro-3-(1,1-dimethoxyethyl)benzene |
InChI |
InChI=1S/C10H13ClO2/c1-10(12-2,13-3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 |
InChI Key |
AYLDXAIFUIUSQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)(OC)OC |
Origin of Product |
United States |
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